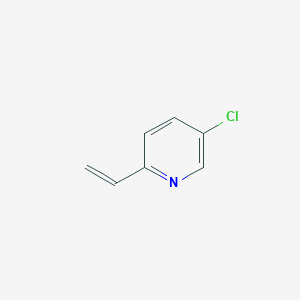
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Overview
Description
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine, also known as BMMA, is a heterocyclic amine molecule that has been studied for its potential use in a variety of applications, including medicinal chemistry, drug design and development, and laboratory experiments. BMMA has been shown to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward.
Scientific Research Applications
Antibacterial Applications
This compound has been synthesized and studied for its potential as an antimicrobial agent. Derivatives of benzimidazole, which include this compound, have shown activity against multi-drug-resistant bacteria and fungi. Specifically, they have been tested against strains like E. coli, S. aureus, K. pneumoniae, and P. aeruginosa, with some derivatives demonstrating significant antibacterial activity .
Chemistry Research
In the field of chemistry, benzimidazole derivatives are utilized for their heterocyclic structure, which is a key component in many pharmaceuticals and organic materials. The compound can be used to synthesize other benzimidazole derivatives with varied substituents, leading to a wide range of chemical properties and potential applications .
Medical Applications
Benzimidazole and its derivatives are prominent in medical research due to their pharmacological properties. They are found in biomolecules such as vitamins and enzymes, and have been active against various bacterial diseases. Research into these compounds continues to explore their full potential in medical applications .
Materials Science
The compound’s derivatives have been explored for their semiconducting properties and as organic molecules with π-conjugated polycyclic systems. They can act as strong electron donor molecules, which are valuable in the development of n-type doping materials and could contribute to advancements in electronic devices .
Environmental Science
Benzimidazole derivatives are also being researched for environmental applications. Their antibacterial properties could be beneficial in treating water sources or creating materials that reduce microbial contamination. Additionally, their fluorescent properties are of interest for developing sensors and indicators for environmental monitoring .
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological molecules. Understanding these interactions can lead to the development of new drugs and treatments, as well as provide insights into biological processes at the molecular level .
Pharmacology
The pharmacological activities of benzimidazole derivatives make them candidates for drug development. Their potential to act against various bacterial diseases positions them as valuable compounds in the creation of new antimicrobial medications. The ongoing synthesis and characterization of these derivatives are crucial for discovering new therapeutic agents .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found active against various bacterial diseases .
Mode of Action
It’s known that benzimidazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the biochemical pathways of bacteria, inhibiting their growth .
Result of Action
It’s known that benzimidazole derivatives have antimicrobial activity, and they have been found to be effective against various bacterial strains .
properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483935 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
CAS RN |
59592-31-3 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



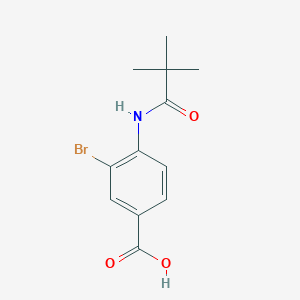


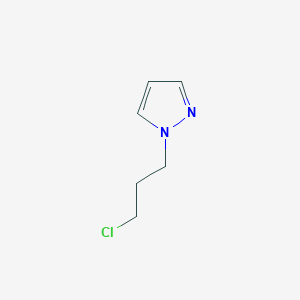

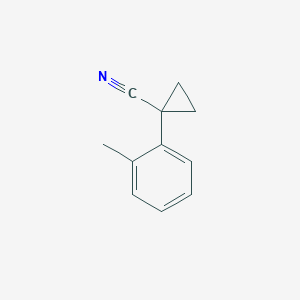
![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)
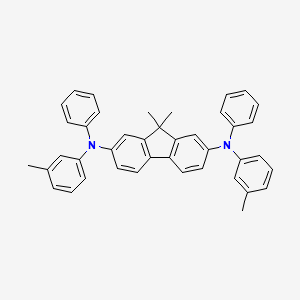
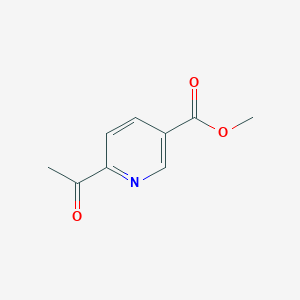
![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)

